molecular formula C16H17Cl2N5 B13511280 1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride

1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13511280
M. Wt: 350.2 g/mol
InChI Key: BGUZWTLGSHGRLH-UHFFFAOYSA-N
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Description

1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodiazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, cyclopropylamine, and various solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.

Scientific Research Applications

1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler analog with a similar core structure.

    4-Chloro-5-cyclopropylpyrimidine: Shares the pyrimidine ring but lacks the benzodiazole moiety.

    2-Amino-1,3-benzodiazole: Contains the benzodiazole ring but differs in the substituents.

Uniqueness

1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to its combined benzodiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C16H17Cl2N5

Molecular Weight

350.2 g/mol

IUPAC Name

1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)benzimidazol-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C16H16ClN5.ClH/c1-9(18)15-20-12-4-2-3-5-13(12)22(15)16-19-8-11(10-6-7-10)14(17)21-16;/h2-5,8-10H,6-7,18H2,1H3;1H

InChI Key

BGUZWTLGSHGRLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3=NC=C(C(=N3)Cl)C4CC4)N.Cl

Origin of Product

United States

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